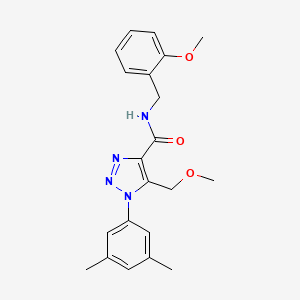

N-(2-(3-(呋喃-2-基)-6-氧代嘧啶嗪-1(6H)-基)乙基)-2-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide" is not directly mentioned in the provided papers. However, the papers discuss various naphtho-furan derivatives and their synthesis, characterization, and biological activities, which can provide a context for understanding similar compounds. Naphtho-furan derivatives are known for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities .

Synthesis Analysis

The synthesis of naphtho-furan derivatives typically involves multi-step reactions starting from basic naphtho-furan compounds. For instance, ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate is used as a precursor for further reactions to produce various derivatives . Similarly, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate is synthesized from ethyl naphtha[2,1-b]furan-2-carboxylate and then converted into different Schiff bases and azetidinone derivatives . These methods demonstrate the versatility of naphtho-furan scaffolds in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized naphtho-furan derivatives are confirmed using spectroscopic techniques such as Mass, NMR, and FTIR . These techniques provide detailed information about the molecular framework and the substitution patterns on the naphtho-furan core. The presence of various functional groups and their positions are crucial for the biological activities of these compounds.

Chemical Reactions Analysis

Naphtho-furan derivatives undergo various chemical reactions, including cycloaddition, condensation, and cyclization, to form different heterocyclic systems . For example, naphtho[2,1-b]furan-2-carbohydrazide can react with carbon disulfide and ethanolic potassium hydroxide to yield triazolothiadiazines and triazolothiadiazoles . These reactions are essential for diversifying the chemical space of naphtho-furan derivatives and enhancing their pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho-furan derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. The introduction of different substituents can affect these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds . The spectral data obtained from the characterization studies provide insights into the electronic configurations and possible interactions of these compounds with biological targets.

科学研究应用

化学合成中的芳基亚甲基呋喃酮和呋喃衍生物

Kamneva 等人 (2018) 对 3H-呋喃-2-酮的芳基亚甲基衍生物进行了全面综述,详细介绍了与 C-、N-、N,N- 和 N,O- 亲核试剂的反应,证明了该化合物在合成包括酰胺、吡咯酮、苯并呋喃等在内的多种化学结构中的效用。这项研究强调了该化合物在促进多功能化学转化中的作用,这对于开发药物和其他化学材料至关重要 (Kamneva, Anis’kova, & Egorova, 2018).

在药物化学中的重要性

Ostrowski (2022) 强调了呋喃衍生物(包括 N-(2-(3-(呋喃-2-基)-6-氧代嘧啶嗪-1(6H)-基)乙基)-2-萘酰胺)在药物化学中的结构意义。该综述说明了呋喃-2-基取代基在增强嘌呤和嘧啶核碱基、核苷及其类似物的药用特性中的关键作用,证明了其在开发抗病毒、抗肿瘤和抗分枝杆菌剂方面的潜力 (Ostrowski, 2022).

抗癌应用

Akhtar 等人 (2017) 对含有杂环部分的分子进行了广泛综述,讨论了设计策略和结构-活性关系,包括呋喃和萘酰胺的衍生物。这项研究强调了此类化合物在药物发现中的重要性,突出了它们通过凋亡、细胞周期阻滞和激酶抑制等机制对各种癌细胞系的功效 (Akhtar, Yar, Khan, Ali, & Haider, 2017).

生物活性萘醌

Hook 等人 (2014) 综述了高等植物中萘醌的分布、化学和生物活性,指出这些化合物因其细胞毒性、抗肿瘤、抗菌和抗炎活性而很重要。该综述包括对萘醌的呋喃和吡喃衍生物的讨论,表明 N-(2-(3-(呋喃-2-基)-6-氧代嘧啶嗪-1(6H)-基)乙基)-2-萘酰胺在探索用于药理用途的生物活性化合物中的相关性 (Hook, Mills, & Sheridan, 2014).

属性

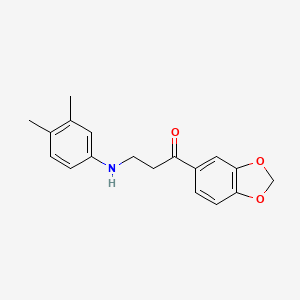

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-20-10-9-18(19-6-3-13-27-19)23-24(20)12-11-22-21(26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVRHWUQUYIBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)